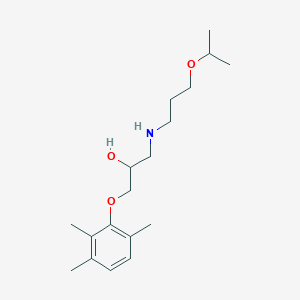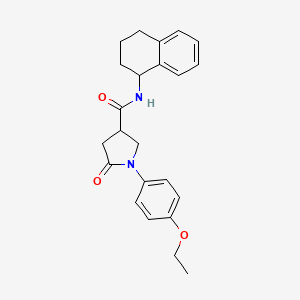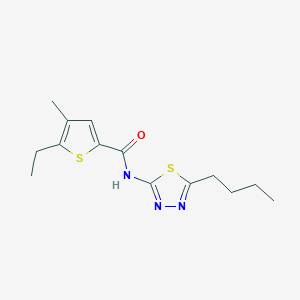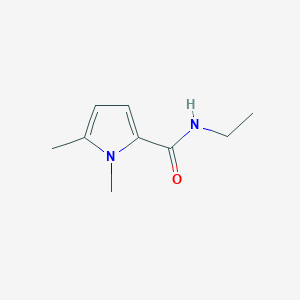
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been widely used in scientific research. MPMP is a pyrrolidine derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a modulator of the cholinergic and dopaminergic systems. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may lead to an improvement in cognitive function. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system. In addition, (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for studying the cholinergic system. However, there are also limitations to using (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other systems in the body.
Future Directions
There are several future directions for research on (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One area of research is to further elucidate its mechanism of action and its effects on the cholinergic and dopaminergic systems. Another area of research is to investigate its potential therapeutic applications, particularly in the treatment of cognitive disorders and cardiovascular disease. In addition, further studies are needed to determine the safety and efficacy of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in animal models and humans.
Synthesis Methods
The synthesis of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-methoxypyridin-3-amine with pyrrolidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in a pure form.
Scientific Research Applications
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been used in various scientific research studies, including studies related to the central nervous system, cardiovascular system, and cancer. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion.
properties
IUPAC Name |
(6-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYSIIGRZNAVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)




![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)

![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)